CCK2 Receptor Binding Affinity: Itriglumide (2.3 nM) vs. Spiroglumide (1,400 nM) and L-365,260 (2 nM)
In direct comparison of glutaramic acid analogue CCK2 antagonists, Itriglumide exhibits a CCK2 receptor binding affinity (IC50 = 2.3 nM) that is over 600-fold more potent than its close structural analog, spiroglumide (CR 2194), which displays a CCK2 IC50 of 1.4 μM (1,400 nM) [1]. While Itriglumide's affinity is comparable to that of the benzodiazepine-based CCK2 antagonist L-365,260 (IC50 = 2 nM) [2], Itriglumide offers a distinct chemical scaffold that may confer different physicochemical and pharmacokinetic properties. This vast difference in intrinsic potency within the same chemical series underscores the critical importance of specific compound selection.
| Evidence Dimension | CCK2 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 2.3 nM |
| Comparator Or Baseline | Spiroglumide: 1,400 nM; L-365,260: 2 nM |
| Quantified Difference | Itriglumide is ~608-fold more potent than spiroglumide; comparable potency to L-365,260. |
| Conditions | Radioligand binding assay using CCK2 receptors. |
Why This Matters
Procurement of Itriglumide over spiroglumide ensures a >600-fold higher potency, requiring substantially lower compound quantities for equivalent target engagement, thereby reducing cost and potential off-target effects in experimental systems.
- [1] Berna MJ, et al. Table 2: Ki or IC50 (μM). In: Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases. Curr Top Med Chem. 2007;7(12):1211-31. (Data from PMC2186776). View Source
- [2] Berna MJ, et al. Table 2: Ki or IC50 (μM). In: Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases. Curr Top Med Chem. 2007;7(12):1211-31. (Data from PMC2186776). View Source
